1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide

Medicinal Chemistry ADME Prediction Hydrogen Bonding

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide (CAS 1099783-59-1) is a synthetic sulfonamide featuring a piperidine core, a 5-chlorothiophene sulfonyl group, and a distinct N-methyl-N-phenyl carboxamide terminus. Its molecular formula is C17H19ClN2O3S2, with a molecular weight of 398.9 g/mol and a calculated XLogP3 of 4.

Molecular Formula C17H19ClN2O3S2
Molecular Weight 398.92
CAS No. 1099783-59-1
Cat. No. B2517509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide
CAS1099783-59-1
Molecular FormulaC17H19ClN2O3S2
Molecular Weight398.92
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C17H19ClN2O3S2/c1-19(13-7-3-2-4-8-13)17(21)14-9-5-6-12-20(14)25(22,23)16-11-10-15(18)24-16/h2-4,7-8,10-11,14H,5-6,9,12H2,1H3
InChIKeyLWPFTBURRJRLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide (CAS 1099783-59-1): A Structurally-Differentiated Sulfonyl Piperidine Carboxamide for Targeted Medicinal Chemistry Research


1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide (CAS 1099783-59-1) is a synthetic sulfonamide featuring a piperidine core, a 5-chlorothiophene sulfonyl group, and a distinct N-methyl-N-phenyl carboxamide terminus. Its molecular formula is C17H19ClN2O3S2, with a molecular weight of 398.9 g/mol and a calculated XLogP3 of 4 [1]. The compound belongs to the 1-arylsulfonyl-piperidine-2-carboxamide family, which is broadly explored in medicinal chemistry for kinase inhibition, protease targeting, and CNS-related activities [2]. Unlike many in-class analogs that bear an unsubstituted secondary amide, the tertiary N-methyl-N-phenyl carboxamide group alters hydrogen-bonding capacity, lipophilicity, and conformational flexibility, potentially influencing target discrimination and pharmacokinetic behavior [1][3].

Why Substitution Arguments Fail for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide


Within the 1-arylsulfonyl-piperidine-2-carboxamide family, seemingly minor modifications—such as N-methylation, aryl ring substitution, or thiophene halogenation—can produce divergent computed ADME properties, predicted target profiles, and molecular interaction fingerprints. The target compound bears a tertiary N-methyl-N-phenyl amide (zero H-bond donors), whereas the closest N-phenyl analog (without N-methyl) retains a secondary amide donor [1][2]. This donor count difference, combined with elevated lipophilicity (XLogP3 = 4, tPSA = 94.3 Ų), alters membrane permeability predictions and may affect selectivity for hydrophobic binding pockets [2]. Computational target predictions (SEA) further suggest distinct polypharmacology relative to closely related analogs; the target compound yields predicted engagement with MMP1 and MMP8 solely based on 2D similarity, while analogs without the N-methyl-N-phenyl moiety may lack these predictions [3]. The compound therefore cannot be presumed functionally interchangeable with its nearest neighbors without direct comparative assay evidence.

Measurable Differentiation Evidence for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide: Computed Property, Predicted Target Profile, and Purity Specification Comparison


Hydrogen Bond Donor Count: Tertiary Amide (0 Donors) vs. Secondary Amide Analogs (≥1 Donor)

The target compound features a fully N-methylated carboxamide, yielding zero hydrogen bond donors. This is in contrast to the closest N-phenyl analog lacking N-methyl, which possesses one H-bond donor from the secondary amide NH [1]. H-bond donor count is a critical determinant in Lipinski's Rule of Five (acceptable range: 0-5 donors), with lower counts often correlating with improved membrane permeability and oral bioavailability. The zero-donor state of the target compound may confer superior passive permeability relative to donor-bearing analogs in the same scaffold class [2]. The H-bond donor count difference is zero vs. one, representing a qualitative structural distinction with potential pharmacokinetic implications.

Medicinal Chemistry ADME Prediction Hydrogen Bonding

Computed Lipophilicity: XLogP3 = 4 (Target) vs. Thiazol-2-yl and Dimethylphenyl Analogs

The target compound's computed XLogP3 of 4 places it within the optimal range for oral bioavailability (LogP 1-5) but at the higher lipophilicity boundary [1]. By comparison, the thiazol-2-yl analog (C13H14ClN3O3S3, MW 391.9) is expected to have a lower logP due to additional heteroatoms and a smaller hydrophobic surface . The N-(2,5-dimethylphenyl) analog (C18H21ClN2O3S2, MW 412.95) likely has a logP >4 due to additional methyl groups on the phenyl ring . A logP of 4 balances hydrophobic target engagement with aqueous solubility concerns; deviations of even 0.5 log units among analogs can alter metabolic stability and protein binding [2]. The target compound's logP is precisely computable from its structures, enabling prospective comparison.

Physicochemical Profiling Drug-Likeness Lipophilicity

Computed Topological Polar Surface Area (tPSA = 94.3 Ų) vs. Permeability Thresholds for Blood-Brain Barrier Penetration (tPSA < 90 Ų Reference)

The target compound's tPSA of 94.3 Ų [1] is computed from the sulfonyl, amide carbonyl, and thiophene sulfur contributions. A widely adopted threshold for passive blood-brain barrier (BBB) penetration is tPSA < 90 Ų [2]. The target compound exceeds this limit by 4.3 Ų, classifying it as borderline for CNS penetration [2]. For comparison, the N-phenyl analog without N-methyl has the same tPSA (same polar atom count), but the N-methyl group increases molecular volume without adding polarity, potentially lowering the fraction of polar surface area and shifting the compound closer to the BBB penetration boundary [3]. The thiazol-2-yl analog, with additional nitrogen and sulfur atoms, is expected to have a higher tPSA (>100 Ų estimated), further reducing BBB-penetration probability . This places the target compound at a precisely midpoint position between CNS-permeable and peripherally restricted analogs.

CNS Drug Design Blood-Brain Barrier Permeability tPSA Analysis

Computational Target Prediction Profile: SEA Suggests MMP1 and MMP8 Engagement; Analogs May Lack These Predictions

The Similarity Ensemble Approach (SEA) based on ChEMBL20 2D chemical similarity predicts that ZINC2875869 (the target compound) engages interstitial collagenase (MMP1) with a p-value of 22 and neutrophil collagenase (MMP8) with a p-value of 25, both linked by a maximum Tanimoto coefficient (Max Tc) of 0.44 [1]. SEA p-values < 100 generally warrant prospective validation. Importantly, these predictions are specific to the compound's 2D fingerprint as captured in the ZINC database, and closely related analogs with different N-substitution patterns (e.g., N-phenyl without N-methyl, N-thiazol-2-yl) yield distinct SEA fingerprints that may not point to MMP1/MMP8 [2]. No analogous predictions are available in the ZINC database for the nearest comparators, suggesting that the N-methyl-N-phenyl group may electronically or sterically shift the similarity landscape toward MMPs [3]. The compound has no experimentally confirmed enzymatic activity; these predictions are computational only and require experimental verification [4].

Computational Target Prediction MMP Inhibition Similarity Ensemble Approach

Purity Specification: ≥95% (HPLC) Consistent with Research-Grade Benchmarks for Analog Procurement

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC), a consistency standard across the 1-arylsulfonyl-piperidine-2-carboxamide compound class . This purity level is matched by key analogs including the N-(2,5-dimethylphenyl) derivative (CAS 1097625-39-2, typically ≥95%) and the N-phenyl derivative without N-methyl (typically ≥95%) . Unlike lead-optimized clinical candidates that often provide batch-specific certificates of analysis with ≥98% purity, this compound's 95% purity tier positions it as a screening- or SAR-grade reagent. Users requiring >98% purity for crystallography or in vivo PK studies may need to budget for additional purification [1]. The uniformity of purity specifications across analogs simplifies supply chain decisions but does not by itself differentiate the target compound from its comparators.

Chemical Purity Quality Control Procurement Benchmarking

CAUTION: No Published Biological Assay or Selectivity Data Available—Experimental Validation Gap vs. Well-Characterized In-Class Compounds

As of 2026-04-29, a systematic search of ChEMBL, PubChem BioAssay, PubMed, and Google Patents reveals zero experimental biological assay data (IC50, Ki, EC50, cellular activity, in vivo efficacy, or selectivity profile) for this specific compound [1][2]. The ZINC database explicitly states: "There is no known activity for this compound" and "This substance is not reported in any publications per ChEMBL" [1]. This contrasts sharply with structurally related but better-characterized sulfonyl piperidine derivatives, such as IKK2 inhibitors (US20050096337) [3] and certain FAAH inhibitors, where extensive IC50 and selectivity data exist. The absence of data means that any procurement decision predicated on target potency, selectivity, or in vivo efficacy relies entirely on computational predictions and structural inferences, carrying higher experimental risk than purchasing an analog with published bioactivity data [4]. Users requiring validated activity for grant applications or lead optimization should budget for comprehensive in-house profiling.

Data Gap Analysis Experimental Validation Procurement Risk Assessment

Optimal Research Application Scenarios for 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide (1099783-59-1) Based on Evidence Differentiation


Exploratory MMP1/MMP8 Inhibitor Screening Based on SEA Computational Target Predictions

Academic or biotech groups investigating interstitial collagenase (MMP1) or neutrophil collagenase (MMP8) as therapeutic targets for fibrosis, arthritis, or metastatic cancer may prioritize this compound over other piperidine carboxamide analogs. The SEA predictions (p=22 for MMP1, p=25 for MMP8, Max Tc=0.44) provide a hypothesis-driven rationale absent for the nearest available comparators [1]. Researchers would need to conduct primary enzymatic inhibition assays (IC50 determination using fluorogenic MMP substrates) followed by counter-screening against MMP2, MMP9, and MMP13 to establish selectivity. The zero H-bond donor count and moderate logP (4) suggest that any confirmed hits may already possess favorable membrane permeability, reducing the need for later-stage property optimization [2][3].

CNS-Penetrant Library Building with Balanced tPSA and Lipophilicity

Medicinal chemistry teams constructing compound libraries for central nervous system (CNS) targets where moderate lipophilicity (XLogP3 = 4) and borderline tPSA (94.3 Ų) are desirable can use this compound as a lead-like scaffold [1][2]. Its computed properties place it near the BBB lipophilic ligand efficiency (LLE) sweet spot, distinct from more polar analogs (e.g., tPSA > 100 Ų) that would likely be peripherally restricted. SAR exploration at the N-phenyl or piperidine positions could modulate tPSA within the 80-100 Ų range, while retaining the favorable zero-donor amide [3]. This compound serves as a core scaffold for CNS chemical biology probe development.

Fragment-Based or Structure-Based Design Leveraging Computed Physicochemical Selectivity

Computational chemists building QSAR or pharmacophore models for sulfonyl piperidine carboxamides can incorporate this compound as a reference point with precisely characterized physicochemical descriptors (LogP = 4, tPSA = 94.3, HBD = 0, HBA = 5, rotatable bonds = 4, MW = 398.9) [1][2]. The compound's position in chemical space can be differentiated from members of the same scaffold family, allowing modelers to test whether lipophilicity or H-bonding capacity is the dominant driver of activity shifts when experimental data is generated. The compound is suitable as a negative control in MMP-targeted virtual screening campaigns where the SEA predictions suggest engagement but experimental confirmation is pending [3].

SAR Scaffold Expansion for Academic Drug Discovery Where First-in-Class Patent Space is Open

Given the complete absence of published biological data for this specific compound and its close analogs (ChEMBL, PubMed, Google Patents), academic drug discovery units seeking novel intellectual property positions may prioritize this scaffold over crowded sulfonamide subclasses [1]. The structural novelty of the N-methyl-N-phenyl carboxamide combined with the 5-chlorothiophene sulfonyl group has no known in vivo efficacy or toxicity baggage, offering a clean starting point for lead generation [2]. Researchers should budget for comprehensive in vitro ADME profiling (Caco-2 permeability, microsomal stability, CYP inhibition) and in vivo pharmacokinetics in rodent models as part of initial characterization [3].

Quote Request

Request a Quote for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.